2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
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Overview
Description
2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chlorophenyl group, a pyridylmethyl group, and an imidazolidinyl ring. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial production of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyridones: These compounds contain a pyridine ring and are studied for their potential therapeutic properties.
Uniqueness
What sets 2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of the chlorophenyl, pyridylmethyl, and imidazolidinyl groups contributes to its distinct chemical properties and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C23H19ClN4O2S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H19ClN4O2S/c24-16-9-11-19(12-10-16)28-22(30)20(14-21(29)26-17-6-2-1-3-7-17)27(23(28)31)15-18-8-4-5-13-25-18/h1-13,20H,14-15H2,(H,26,29) |
InChI Key |
LLLBEQYDMCKVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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